molecular formula C14H18BBrO2 B13414531 2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13414531
M. Wt: 309.01 g/mol
InChI Key: RAURPPPYZDPNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromophenyl group attached to a dioxaborolane ring. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the desired position.

    Vinylation: The brominated phenyl compound is then subjected to a vinylation reaction to introduce the ethenyl group.

    Formation of Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a reaction with a boron-containing reagent under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction could produce bromophenyl alcohols.

Scientific Research Applications

2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to synthesize biologically active molecules for drug discovery.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond through the interaction with a palladium catalyst and a boronic acid derivative. This process is facilitated by the dioxaborolane ring, which stabilizes the intermediate species.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[1-(3-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The uniqueness of 2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific bromine substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its chlorinated and fluorinated analogs, the brominated compound exhibits different reactivity profiles, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C14H18BBrO2

Molecular Weight

309.01 g/mol

IUPAC Name

2-[1-(3-bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BBrO2/c1-10(11-7-6-8-12(16)9-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3

InChI Key

RAURPPPYZDPNJB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.